molecular formula C19H15FN2O4 B2421878 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide CAS No. 1105216-68-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide

Numéro de catalogue B2421878
Numéro CAS: 1105216-68-9
Poids moléculaire: 354.337
Clé InChI: OOUXDIMBEFEWRK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is commonly referred to as BDAA, and it has been found to have a range of biochemical and physiological effects that make it a valuable tool for researchers. In

Applications De Recherche Scientifique

Structure-Activity Relationships in Medicinal Chemistry

The study of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, such as N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, reveals efforts to improve metabolic stability through the investigation of various 6,5-heterocycles. These efforts aim at reducing or eliminating metabolic deacetylation, a common issue in drug development, thereby enhancing the drug's efficacy and stability (Stec et al., 2011).

Synthesis and Anticancer Activities

Research on thiazolyl N-benzyl-substituted acetamide derivatives, including the synthesis and evaluation of compounds like KX2-391 (a selective Src kinase inhibitor), underscores the critical role of structural modifications in enhancing anticancer activities. These modifications provide insights into the structure-activity relationship, guiding the development of more effective anticancer agents (Fallah-Tafti et al., 2011).

Novel Synthesis Methods

The synthesis of functionally substituted 1,2-benzisoxazoles, such as N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, demonstrates innovative approaches to creating heterocyclic compounds with potential pharmacological activities. These methodologies offer new avenues for developing compounds with varied biological activities (Khodot & Rakitin, 2022).

Antitumor Activity of Benzothiazole Derivatives

The creation of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings and their screening for antitumor activity represents a significant step in identifying new therapeutic agents. These compounds, tested against a variety of human tumor cell lines, highlight the potential of benzothiazole derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Isoxazole Compounds and Antitumor Activities

The synthesis of novel isoxazole compounds and their evaluation for antitumor activities indicate the promising role of these compounds in developing new anticancer therapies. Research into such molecules can lead to the discovery of compounds with significant therapeutic potential (Hao-fei, 2011).

Propriétés

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4/c20-15-4-2-1-3-14(15)17-8-13(22-26-17)9-19(23)21-10-12-5-6-16-18(7-12)25-11-24-16/h1-8H,9-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUXDIMBEFEWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=NOC(=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.